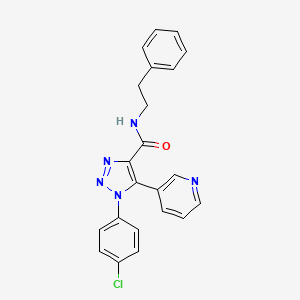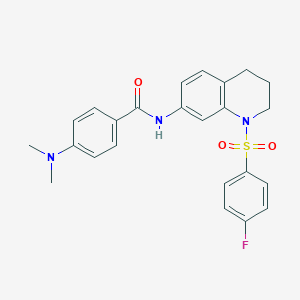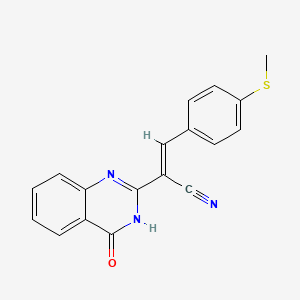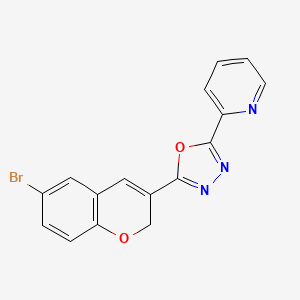
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a chemical compound that has been identified as a potential drug candidate for the treatment of various diseases. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of various enzymes and proteins that are involved in cancer cell survival. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. This compound is also relatively easy to synthesize and purify, which makes it a good candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that are targeted by this compound. Another direction is to study the safety and efficacy of this compound in vivo using animal models. Additionally, this compound can be modified to improve its potency and selectivity against cancer cells. Finally, more studies are needed to determine the potential applications of this compound in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a potential drug candidate for the treatment of various diseases. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further studies are needed to determine the safety and efficacy of this compound in vivo and to identify its specific targets in cancer cells.
Synthesemethoden
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can be synthesized using various methods, including the reaction of pyridine-3-carboxaldehyde, 2-amino-1H-pyrrole, and 2-chloro-4-carboxamidothiazole in the presence of a base. Another method involves the reaction of pyridine-3-carboxaldehyde, 2-amino-1H-pyrrole, and 2-bromo-4-carboxamidothiazole in the presence of a base. Both methods have been reported to yield the desired compound with good yields and high purity.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(16-9-11-4-3-5-15-8-11)12-10-20-14(17-12)18-6-1-2-7-18/h1-8,10H,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOQNYVEVMCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole](/img/structure/B2791504.png)


![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)

![1,4-Dioxa-8-thiaspiro[4.5]decane](/img/structure/B2791515.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2791518.png)


